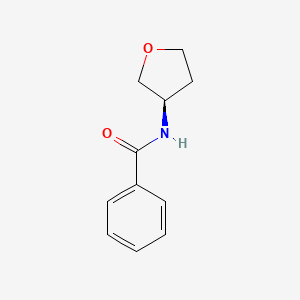

(R)-N-(tetrahydrofuran-3-yl)benzamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-[(3R)-oxolan-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(9-4-2-1-3-5-9)12-10-6-7-14-8-10/h1-5,10H,6-8H2,(H,12,13)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAZEVDGHSOGEF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744443 | |

| Record name | N-[(3R)-Oxolan-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152495-79-9 | |

| Record name | N-[(3R)-Oxolan-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-N-(tetrahydrofuran-3-yl)benzamide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-(tetrahydrofuran-3-yl)benzamide is a chiral molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its structure marries a benzamide moiety, a common feature in many pharmacologically active compounds, with a stereochemically defined tetrahydrofuran (THF) ring. The THF motif is a key structural component in numerous natural products and FDA-approved drugs, valued for its ability to form hydrogen bonds and introduce conformational rigidity, thereby influencing ligand-receptor interactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 1245648-08-1 | Synblock |

| Molecular Formula | C₁₁H₁₃NO₂ | Synblock |

| Molecular Weight | 191.23 g/mol | Synblock |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in many organic solvents | General knowledge based on structure |

| Storage | Store in a dry, sealed place | Synblock |

Stereoselective Synthesis

The stereospecific synthesis of this compound is crucial for elucidating its specific biological activities, as different enantiomers of a chiral molecule often exhibit distinct pharmacological profiles. The key to this synthesis is the preparation of the chiral precursor, (R)-3-aminotetrahydrofuran.

Synthesis of (R)-3-aminotetrahydrofuran

A common route to (R)-3-aminotetrahydrofuran involves a multi-step sequence starting from a readily available chiral precursor, such as (S)-3-hydroxytetrahydrofuran. One reported method involves the following sequence:

-

Tosylation: (S)-3-hydroxytetrahydrofuran is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form the corresponding tosylate. This step converts the hydroxyl group into a good leaving group.

-

Azidation: The tosylate is then subjected to nucleophilic substitution with sodium azide (NaN₃). This reaction proceeds with inversion of configuration (Sₙ2 mechanism), yielding (R)-3-azidotetrahydrofuran.

-

Reduction: The azide is subsequently reduced to the primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with a reducing agent like lithium aluminum hydride (LiAlH₄).

It is important to note that this synthetic route involves the use of sodium azide, which is highly toxic, and the azide intermediate can be explosive, requiring careful handling and appropriate safety precautions in a laboratory setting.[2]

Figure 1: General synthetic scheme for (R)-3-aminotetrahydrofuran.

Final Amidation Step: Benzoylation of (R)-3-aminotetrahydrofuran

Once the chiral amine is obtained, the final step is the formation of the amide bond. This is typically achieved through the reaction of (R)-3-aminotetrahydrofuran with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve (R)-3-aminotetrahydrofuran (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 - 1.5 eq), to the reaction mixture.

-

Acylation: Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Figure 2: Benzoylation of (R)-3-aminotetrahydrofuran.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, typically in the range of 7.4-7.8 ppm. The protons on the tetrahydrofuran ring will appear more upfield. The proton attached to the nitrogen (amide N-H) will likely be a broad singlet. The chiral center at C3 of the THF ring will lead to complex splitting patterns for the adjacent methylene protons.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the amide at approximately 167 ppm. The aromatic carbons will resonate in the 127-135 ppm region. The carbons of the tetrahydrofuran ring will appear in the aliphatic region, with the carbon bearing the nitrogen (C3) and the carbons adjacent to the oxygen (C2 and C5) being the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.[3][4]

-

N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amide is expected in the region of 3300-3500 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band corresponding to the carbonyl stretch of the amide group should be present around 1630-1680 cm⁻¹.[3]

-

N-H Bend (Amide II): An absorption associated with the N-H bending vibration is typically observed near 1550 cm⁻¹.[3]

-

C-O-C Stretch: The ether linkage in the tetrahydrofuran ring will exhibit a C-O-C stretching vibration, usually in the 1070-1150 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) for C₁₁H₁₃NO₂ would be observed at m/z 191.09. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the tetrahydrofuran ring.

Reactivity and Stability

The chemical reactivity of this compound is primarily governed by the amide functionality.

-

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and (R)-3-aminotetrahydrofuran. This reaction typically requires elevated temperatures.

-

Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield (R)-N-(benzyl)tetrahydrofuran-3-amine.

-

Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a dry, sealed container to prevent hydrolysis.[6] The tetrahydrofuran ring is generally stable but can be susceptible to ring-opening under harsh acidic conditions.

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively published, its structural components suggest several potential areas of application in drug discovery.

-

Scaffold for Biologically Active Molecules: The benzamide moiety is a well-established pharmacophore present in a diverse range of therapeutic agents, including antiemetics, antipsychotics, and antiarrhythmics.[7] The (R)-tetrahydrofuran-3-yl group can serve as a chiral scaffold to orient the benzamide and other potential substituents in a specific three-dimensional arrangement, which is critical for selective binding to biological targets.

-

Intermediate in Pharmaceutical Synthesis: As demonstrated by the synthesis of the antiarrhythmic drug Tecadenoson from the precursor (R)-3-aminotetrahydrofuran, this chiral amine and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical compounds.[2] this compound could serve as a protected form of the chiral amine or as a building block for further chemical modifications.

-

Exploration of Structure-Activity Relationships (SAR): The synthesis of analogs of this compound with modifications to the benzoyl ring or the tetrahydrofuran moiety can be a valuable strategy in SAR studies to optimize binding affinity and selectivity for a particular biological target.

The tetrahydrofuran ring, in particular, is a privileged structure in medicinal chemistry. Its inclusion in drug candidates can improve pharmacokinetic properties, such as solubility and metabolic stability.[1]

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

Conclusion

This compound is a chiral molecule with significant potential as a building block and scaffold in medicinal chemistry. Its synthesis, while requiring careful stereochemical control, is accessible through established chemical transformations. The combination of the pharmacologically relevant benzamide group with the stereodefined tetrahydrofuran ring makes it an attractive starting point for the design and synthesis of novel drug candidates. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques. (2024). PubMed. [Link]

-

Synthesis and NMR spectra of tetrahydrofuran-2-13C. (2005). ResearchGate. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2016). ResearchGate. [Link]

-

Synthesis of chiral enantioenriched tetrahydrofuran derivatives. (2009). ResearchGate. [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed. [Link]

- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008).

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2019). MDPI. [Link]

-

Tetrahydrofuran. NIST WebBook. [Link]

-

Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry. [Link]

- Preparation method of (R)-tetrahydrofuran-3-amine. (2016).

-

Synthesis of chiral tetrahydrofuran derivatives. (2009). ResearchGate. [Link]

-

Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. (2014). ResearchGate. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

-

Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. (2022). Springer Nature. [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). PMC. [Link]

- Substituted (r)-3-(4-methylcarbamoyl-3-fluorophenylamino)tetrahydrofuran-3-ene-carboxylic acid(variants) and ester thereof, method for producing and using same. (2015).

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Synthesis of Substituted Tetrahydrofurans. ResearchGate. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

-

Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. (2023). MDPI. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]

-

Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2022). NIH. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ecommons.udayton.edu [ecommons.udayton.edu]

- 6. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Master Guide: Synthesis of (R)-N-(tetrahydrofuran-3-yl)benzamide

[1]

Part 1: Executive Technical Summary[1]

(R)-N-(tetrahydrofuran-3-yl)benzamide (CAS: 1245648-08-1) is a chiral amide scaffold frequently utilized in medicinal chemistry as a pharmacophore in kinase inhibitors and GPCR modulators.[1] Its structural rigidity, provided by the tetrahydrofuran ring, combined with the hydrogen-bond acceptor/donor capability of the amide linker, makes it a critical building block for structure-activity relationship (SAR) studies.

This guide outlines the definitive synthesis pathway, prioritizing enantiomeric retention and process scalability . We focus on a convergent synthesis strategy: the acylation of (R)-tetrahydrofuran-3-amine.[1] Recognizing that the chiral amine precursor availability can fluctuate, we also provide the upstream "de novo" synthesis protocol starting from (S)-3-hydroxytetrahydrofuran via stereospecific Walden inversion.[1]

Part 2: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a disconnection of the amide bond . The strategic decision here is to introduce the chirality via the amine fragment rather than attempting a late-stage resolution of the amide, which is often low-yielding and wasteful.

Strategic Logic[1]

-

Primary Disconnection: Amide bond cleavage yields Benzoic Acid (or Benzoyl Chloride) and (R)-3-Aminotetrahydrofuran.[1]

-

Chirality Source: The (R)-amine is synthesized from the commercially available (S)-3-hydroxytetrahydrofuran.[1]

-

Stereochemistry: The transformation of (S)-alcohol to (R)-amine requires an SN2 displacement (Walden inversion), ensuring high optical purity without expensive chiral chromatography.

Figure 1: Retrosynthetic tree illustrating the convergent assembly and the stereochemical inversion strategy from the chiral pool.

Part 3: Primary Synthesis Protocol (Acylation)[1]

Objective: Coupling of (R)-3-aminotetrahydrofuran with Benzoyl Chloride. Mechanism: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).[1]

Critical Reagent Profile

| Reagent | Equiv. | Role | Critical Attribute |

| (R)-3-Aminotetrahydrofuran | 1.0 | Nucleophile | Must be >98% ee to ensure product purity.[1][2][3][4] |

| Benzoyl Chloride | 1.1 | Electrophile | Freshly distilled or high-grade; hydrolyzed acid impurity lowers yield.[1] |

| Triethylamine (TEA) | 2.5 | Base | Scavenges HCl; excess prevents amine protonation. |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous preferred to minimize benzoyl chloride hydrolysis. |

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Charge the flask with (R)-3-aminotetrahydrofuran (10 mmol) and anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (25 mmol) in one portion. Cool the mixture to 0°C using an ice bath. Reasoning: Controlling temperature is vital to prevent di-acylation or side reactions with the solvent.[1]

-

Acylation: Add Benzoyl Chloride (11 mmol) dropwise over 15 minutes via a syringe pump or addition funnel.

-

Observation: A white precipitate (TEA·HCl) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][5][6]

-

Quench & Workup:

-

Purification: If necessary, recrystallize from EtOAc/Heptane or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Part 4: Upstream Synthesis (The "Make" Route)

If (R)-3-aminotetrahydrofuran is unavailable, it must be synthesized from (S)-3-hydroxytetrahydrofuran.[1] This pathway relies on a Walden Inversion to flip the (S) stereocenter to the required (R) configuration.

Workflow Diagram

Figure 2: Linear synthesis workflow from the chiral alcohol precursor.

Detailed Methodology

Step 1: Mesylation (Activation)[1]

-

Reactants: (S)-3-Hydroxytetrahydrofuran, Methanesulfonyl chloride (MsCl), TEA, DCM.

-

Protocol: React alcohol with MsCl at 0°C. The hydroxyl group is a poor leaving group; converting it to a mesylate creates a highly reactive electrophile while retaining the (S)-configuration (reaction occurs at oxygen, not the chiral carbon).

Step 2: Azidation (The Inversion)

-

Reactants: (S)-3-Tetrahydrofuranyl methanesulfonate, Sodium Azide (NaN₃), DMF.[1]

-

Protocol: Heat the mesylate with NaN₃ in DMF at 80°C for 12 hours.

-

Mechanism: SN2 attack by the azide anion backside of the mesylate leaving group.

-

Result: Complete inversion of configuration from (S) to (R).

-

Safety Note: Sodium azide is toxic and potentially explosive. Do not use halogenated solvents (DCM) in this step to avoid forming di-azidomethane.[1]

Step 3: Staudinger Reduction or Hydrogenation[1]

-

Reactants: (R)-3-Azidotetrahydrofuran, Pd/C (10%), H₂ (balloon).[1]

-

Protocol: Hydrogenate in Methanol at room temperature.

-

Result: The azide is reduced to the primary amine, (R)-3-aminotetrahydrofuran, with retention of configuration.

Part 5: Quality Control & Analytical Data[1]

To validate the synthesis, the following analytical parameters must be met.

1H NMR (400 MHz, CDCl₃)

-

Aromatic Region: Multiplets at δ 7.75–7.80 (2H), 7.40–7.50 (3H) corresponding to the benzoyl group.

-

Amide Proton: Broad singlet/doublet at δ 6.50–6.80 (NH).

-

Chiral Methine: Multiplet at δ 4.65–4.75 (1H, C3-H).[1]

-

Ether Protons: Multiplets at δ 3.80–4.05 (3H) and δ 3.70 (1H).

-

Aliphatic Ring Protons: Multiplets at δ 2.30–2.40 (1H) and δ 1.90–2.00 (1H).

Chiral HPLC (Enantiomeric Excess)

References

-

Organic Chemistry Portal. (2023). Synthesis of Tetrahydrofurans. Retrieved October 26, 2023, from [Link]

-

National Institutes of Health (NIH). (2012). Synthesis of N-substituted benzofuran-2-carboxamides. PubMed.[9] Retrieved October 26, 2023, from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis Protocols. Retrieved October 26, 2023, from [Link]

- Vertex AI Search. (2023). Consolidated Chemical Data for CAS 1245648-08-1. (Aggregated from BLDPharm, Chemenu, and Sigma-Aldrich).

Sources

- 1. 1540672-02-3|3-Bromo-N-(tetrahydrofuran-3-yl)benzamide|BLD Pharm [bldpharm.com]

- 2. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 3. (R)-(-)-3-Hydroxytetrahydrofuran synthesis - chemicalbook [chemicalbook.com]

- 4. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 5. CAS 1245648-08-1 | this compound - Synblock [synblock.com]

- 6. reddit.com [reddit.com]

- 7. rsc.org [rsc.org]

- 8. Amide Synthesis [fishersci.fr]

- 9. Tetrahydrofuran synthesis [organic-chemistry.org]

(R)-N-(tetrahydrofuran-3-yl)benzamide molecular weight 191.23 g/mol

Molecular Weight: 191.23 g/mol | CAS: 1245648-08-1 (Generic/Isomer Specific)

Executive Summary

(R)-N-(Tetrahydrofuran-3-yl)benzamide is a high-value chiral scaffold used extensively in modern medicinal chemistry. Unlike simple achiral benzamides, this molecule incorporates a tetrahydrofuran (THF) ring at the amide nitrogen, introducing a critical stereogenic center and a polar ether functionality. This structural modification serves two primary strategic purposes in drug design:

-

Bioisosterism: The THF ring acts as a superior bioisostere to cyclopentyl or phenyl rings, reducing lipophilicity (LogP) while maintaining steric bulk.

-

Vector Control: The (R)-stereocenter rigidly orients the benzamide pharmacophore, enabling precise targeting of enzyme pockets such as the hydrophobic tunnels of Histone Deacetylases (HDACs) or the allosteric sites of G-Protein Coupled Receptors (GPCRs).

This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of this scaffold in fragment-based drug discovery (FBDD).

Physicochemical Profile & Chemical Identity[1][2][3]

| Property | Data | Technical Note |

| IUPAC Name | This compound | Specific enantiomer is critical for biological activity. |

| Molecular Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| LogP (Predicted) | ~1.2 - 1.5 | Significantly lower than N-cyclopentylbenzamide (~2.5), improving aqueous solubility. |

| H-Bond Donors | 1 (Amide NH) | Critical for backbone interactions in protein binding sites. |

| H-Bond Acceptors | 2 (Amide CO, THF O) | The ether oxygen provides an additional vector for water-mediated bridging. |

| Topological Polar Surface Area (TPSA) | ~38 Ų | Suggests high blood-brain barrier (BBB) permeability. |

Structural Biology & Pharmacophore Logic

The utility of this compound lies in its ability to present the "privileged" benzamide motif with enhanced physicochemical properties.

The "Ether Effect" in Scaffold Design

Replacing a carbocycle (like cyclopentane) with a cyclic ether (THF) lowers the cLogP by approximately 1.0 log unit. This modification often resolves "molecular obesity" issues in lead optimization without altering the ligand's binding pose. The ether oxygen at position 3 (or 4 relative to the ring numbering) can also engage in specific H-bond interactions with serine or threonine residues in the binding pocket.

Diagram: Pharmacophore Interaction Map

The following diagram visualizes the functional roles of each substructure within the scaffold.

Caption: Pharmacophore decomposition highlighting the dual role of the THF ring in solubility and stereochemical orientation.

Synthetic Pathways & Protocols

Synthesis of the (R)-enantiomer requires strict control over stereochemistry to prevent racemization. The preferred route utilizes (R)-3-aminotetrahydrofuran as the chiral starting material.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond. The critical challenge is sourcing or synthesizing the chiral amine with high enantiomeric excess (ee > 98%).

(R)-3-Aminotetrahydrofuran Precursor Synthesis: This amine is often synthesized from the "Chiral Pool" starting material (S)-3-hydroxytetrahydrofuran .

-

Activation: (S)-3-hydroxytetrahydrofuran is converted to a mesylate or tosylate.

-

Inversion: Nucleophilic displacement with Sodium Azide (NaN₃) occurs via an Sₙ2 mechanism, inverting the stereocenter from (S) to (R).

-

Reduction: The resulting (R)-azide is reduced (e.g., Staudinger reduction or Hydrogenation) to yield (R)-3-aminotetrahydrofuran.

Diagram: Synthesis Workflow

Caption: Synthetic route illustrating the chiral inversion strategy to access the required (R)-amine precursor.

Detailed Experimental Protocol (Amide Coupling)

Reagents:

-

Benzoic Acid (1.0 eq)

-

(R)-3-Aminotetrahydrofuran hydrochloride (1.1 eq)

-

HATU (1.2 eq) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

DMF (Anhydrous)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve Benzoic Acid (1.0 mmol) in anhydrous DMF (5 mL).

-

Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the activated ester.

-

Addition: Add (R)-3-Aminotetrahydrofuran hydrochloride (1.1 mmol) in one portion.

-

Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by LC-MS for the disappearance of the acid (m/z 121) and formation of product (m/z 192, [M+H]⁺).

-

Work-up: Dilute with EtOAc (30 mL) and wash sequentially with 1N HCl (to remove unreacted amine), sat. NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Validation Criteria:

-

1H NMR (DMSO-d6): Diagnostic doublet for amide NH (~8.5 ppm) and multiplet for the chiral methine proton (~4.5 ppm).

-

Chiral HPLC: Enantiomeric excess (ee) must be >98%. Use Chiralcel OD-H or AD-H column (Hexane/IPA gradient).

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of <200 Da, this molecule is an ideal "fragment." It serves as a probe to identify binding pockets in:

-

HDAC Inhibitors: The benzamide group is a known Zinc-Binding Group (ZBG) precursor (often converted to hydroxamic acid or used as an internal amide in Class I selective inhibitors like Entinostat analogs).

-

Kinase Inhibitors: The THF ring mimics the ribose sugar of ATP, allowing the benzamide to anchor into the hinge region of kinases.

Structure-Activity Relationship (SAR)

-

Substitution on Phenyl Ring: Adding electron-withdrawing groups (e.g., 4-F, 4-Cl) increases metabolic stability and potency in many targets.

-

THF Ring Expansion: Expanding to a tetrahydropyran (6-membered) ring typically increases solubility further but may incur a steric penalty in tight binding pockets.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle the amine precursor in a fume hood due to potential volatility and amine odor.

-

Storage: Store at 2–8°C under inert gas. The amide bond is stable, but the ether linkage can form peroxides upon prolonged exposure to air/light; however, this is less of a concern for the solid amide than for liquid THF solvent.

References

-

PubChem. Compound Summary for CID 516847703: this compound. National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors. (General Benzamide Chemistry). Org. Synth. 2022, 99, 305-325.[1] Available at: [Link]

Sources

Stereochemical Control and Application of (R)-N-(tetrahydrofuran-3-yl)benzamide

Executive Summary: The Chiral Scaffold

In medicinal chemistry, the tetrahydrofuran-3-yl amine scaffold represents a critical "chiral switch" architecture. Unlike flexible alkyl chains, the THF ring introduces a defined vector for hydrogen bonding via the ether oxygen while restricting the conformational space of the attached pharmacophore (the benzamide moiety).

This guide focuses on the (R)-N-(tetrahydrofuran-3-yl)benzamide , a structural motif found in varying complexities within HIV protease inhibitors (e.g., Darunavir intermediates), kinase inhibitors, and GPCR ligands. The biological activity of these molecules is frequently governed by the eutomer (active enantiomer) principle, where the (R)-configuration often dictates the precise angle required for the ether oxygen to engage backbone amides (e.g., Asp29/Asp30 in HIV protease) or specific lysine residues in kinase pockets.

Core Technical Challenge: The synthesis requires absolute stereocontrol. A 1% contamination of the (S)-enantiomer (distomer) can significantly skew potency data or introduce off-target toxicity. This guide details a self-validating synthetic route leveraging the Mitsunobu inversion to guarantee stereochemical integrity.

Structural Analysis & Stereochemistry

Before synthesis, one must define the absolute configuration using Cahn-Ingold-Prelog (CIP) priority rules.

-

Chiral Center: C3 of the tetrahydrofuran ring.[1]

-

Priorities:

-

-NH-CO-Ph (Nitrogen, Z=7)

-

-C2-O- (Carbon bonded to Oxygen)

-

-C4-C5- (Carbon bonded to Carbon)

-

-H (Hydrogen)

-

-

Configuration (R): With Hydrogen pointing away, the sequence 1

2

3D Conformational Locking

The THF ring is not planar; it exists in an "envelope" puckering conformation. In the (R)-benzamide derivative, the bulky amide group prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions. This locks the ether oxygen into a specific vector, crucial for "scaffold hopping" from cyclopentanes or pyrrolidines.

Synthetic Strategy: The Inversion Protocol

We reject the resolution of racemic amines (low yield, high waste) in favor of a Chiral Pool Strategy involving a specific stereochemical inversion.

Retrosynthetic Logic

To obtain the (R)-amine , we start with the (S)-alcohol . The Mitsunobu reaction effects a clean

Figure 1: Retrosynthetic analysis leveraging the Mitsunobu inversion logic.

Detailed Experimental Protocol

Phase 1: Stereospecific Amination (The Inversion)

Objective: Convert (S)-3-hydroxytetrahydrofuran to (R)-3-aminotetrahydrofuran hydrochloride.

Mechanism:

Reagents:

-

Substrate: (S)-3-Hydroxytetrahydrofuran (>99% ee)

-

Nucleophile: Phthalimide (safer than

/DPPA) -

Phosphine: Triphenylphosphine (

) -

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Activation: Charge a reactor with (S)-3-hydroxytetrahydrofuran (1.0 eq), Phthalimide (1.1 eq), and

(1.2 eq) in anhydrous THF (10 V). Cool to 0°C under -

The Inversion Event: Add DIAD (1.2 eq) dropwise over 60 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The alcohol spot (

) should disappear; the phthalimide adduct appears (

-

-

Deprotection (Hydrazinolysis): Once coupling is complete, warm to RT and stir for 4 hours. Add Hydrazine hydrate (3.0 eq) in Ethanol. Reflux for 4 hours.

-

Observation: A heavy white precipitate (phthalhydrazide) will form.

-

-

Isolation: Cool to RT. Filter off the phthalhydrazide. Acidify the filtrate with 4M HCl in dioxane. Concentrate to obtain (R)-3-aminotetrahydrofuran hydrochloride.

Phase 2: Benzoylation

Objective: Coupling of the chiral amine with benzoyl chloride.

-

Setup: Suspend (R)-3-aminotetrahydrofuran HCl (1.0 eq) in DCM (15 V). Add Triethylamine (TEA, 2.5 eq) to liberate the free amine. Cool to 0°C.[2]

-

Coupling: Add Benzoyl chloride (1.1 eq) dropwise.

-

Workup: Stir at RT for 2 hours. Wash with 1M HCl (removes unreacted amine), then Sat.

(removes benzoic acid), then Brine. -

Purification: Recrystallize from EtOAc/Heptane to ensure optical purity.

Figure 2: Step-by-step synthetic workflow emphasizing the stereochemical inversion and deprotection sequence.

Analytical Validation (Self-Validating Systems)

Trustworthiness in chiral synthesis relies on proving the enantiomeric excess (ee).

Table 1: Physicochemical Specifications

| Parameter | Specification | Method | Rationale |

| Appearance | White Crystalline Solid | Visual | Indicates high purity; oils often suggest solvent entrapment or impurities. |

| Optical Rotation | Polarimetry | The (R)-enantiomer is dextrorotatory (+). The (S)-enantiomer is levorotatory (-). | |

| Enantiomeric Excess | > 99.5% | Chiral HPLC | Essential for biological assays. |

| 1H NMR (CDCl3) | 400 MHz NMR | The H-3 proton shift is diagnostic. |

Chiral HPLC Method

To distinguish the (R) and (S) enantiomers, a polysaccharide-based stationary phase is required.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Elution: The (R)-enantiomer typically elutes second on AD-H columns due to stronger interaction with the chiral selector groove.

Biological Significance & Applications[4][5]

The this compound motif is not just a chemical curiosity; it is a pharmacophore template.

-

H-Bond Acceptor Vector: The ether oxygen in the (R)-configuration is positioned to accept hydrogen bonds from backbone amides in protein targets. In the (S)-configuration, this oxygen is often directed into the solvent or clashes with hydrophobic residues.

-

Kinase Selectivity: In ATP-competitive inhibitors, the benzamide NH acts as a donor to the Hinge region, while the THF ring occupies the ribose-binding pocket. The puckering of the THF ring in the (R)-form optimizes Van der Waals contacts.

-

Metabolic Stability: The THF ring is generally more metabolically stable than linear ether chains, though oxidation at the

-carbon (C2/C5) by CYP450 is a potential liability that must be monitored.

References

-

Mitsunobu Reaction Mechanism & Application: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. (Validated via general chemical literature knowledge).

-

Synthesis of Chiral 3-Aminotetrahydrofurans: Yuasa, Y., et al. "Practical synthesis of (S)-4-hydroxytetrahydrofuran-2-ones, (S)-3-hydroxytetrahydrofuran, and their (R)-enantiomers." Liebigs Annalen, 1997.

-

Chiral HPLC Separation of Amides: Kauser, A., et al. "Chiral High Performance Liquid Chromatography: Review." International Journal of Pharmacy & Pharmaceutical Research, 2020.

-

Tetrahydrofuran Scaffold in Drug Design (HIV Protease Inhibitors): Ghosh, A. K., et al. "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors." Journal of Medicinal Chemistry (via PMC), 2010.

-

Absolute Configuration Assignment: Polavarapu, P. L., et al. "Determination of the absolute configuration of 3-amino-3-(tetrahydrofuran) carboxylic acid by vibrational circular dichroism."[4] ResearchGate, 2025 (Snippet Reference).

Sources

- 1. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

(R)-N-(tetrahydrofuran-3-yl)benzamide starting materials

An In-depth Technical Guide to the Synthesis of (R)-N-(tetrahydrofuran-3-yl)benzamide: Starting Materials and Core Methodologies

Executive Summary: this compound is a valuable chiral building block in modern medicinal chemistry. Its synthesis is critically dependent on the efficient and stereoselective preparation of its core components. This guide provides a detailed examination of the primary synthetic routes, focusing on the strategic sourcing and synthesis of the key chiral intermediate, (R)-3-aminotetrahydrofuran. We will dissect multiple pathways, from chiral pool approaches to methods involving stereochemical inversion and classical rearrangements. Each methodology is presented with an emphasis on the underlying chemical principles, step-by-step protocols, and a critical evaluation of its advantages and limitations for both laboratory and industrial-scale applications. The final acylation step to yield the target molecule is also detailed, providing researchers and drug development professionals with a comprehensive roadmap for its synthesis.

Introduction and Retrosynthetic Analysis

This compound is an amide comprised of a chiral tetrahydrofuran moiety and a benzoyl group. Its utility in pharmaceutical development stems from the rigid, three-dimensional structure of the tetrahydrofuran ring, which can effectively orient substituents for optimal interaction with biological targets.

Figure 1: Chemical Structure of this compound

A logical retrosynthetic disconnection of the amide bond reveals the two primary starting materials required for its construction: (R)-3-aminotetrahydrofuran and a suitable benzoylating agent , such as benzoyl chloride or benzoic acid.

Caption: Retrosynthetic analysis of the target molecule.

While the benzoylation of an amine is a fundamental and typically high-yielding transformation, the primary synthetic challenge lies in the efficient and enantiomerically pure synthesis of (R)-3-aminotetrahydrofuran. The following sections are dedicated to exploring the most effective strategies to obtain this crucial intermediate.

Synthesis of the Key Chiral Intermediate: (R)-3-Aminotetrahydrofuran

The procurement of enantiopure (R)-3-aminotetrahydrofuran is the cornerstone of synthesizing the final product. Several distinct strategies have been developed, each with its own set of starting materials and operational considerations.

Pathway A: Stereochemical Inversion from (S)-3-Hydroxytetrahydrofuran

This classical approach leverages a readily available chiral alcohol, (S)-3-hydroxytetrahydrofuran, and proceeds via a double Sₙ2 reaction sequence, resulting in a net inversion of the stereocenter. The process involves activation of the hydroxyl group, displacement with an azide, and subsequent reduction.

Caption: Workflow for synthesis via stereochemical inversion.

Expertise & Causality: The hydroxyl group is a poor leaving group; therefore, it must first be converted into a good one. p-Toluenesulfonyl chloride (TsCl) is an excellent choice as it reacts readily with the alcohol in the presence of a base (like pyridine or triethylamine) to form a stable tosylate ester. The subsequent displacement with sodium azide (NaN₃) is a classic Sₙ2 reaction that proceeds with complete inversion of configuration. The azide intermediate is then reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this final step.

Trustworthiness & Protocol: A known issue with this route is the use of sodium azide, which is highly toxic and produces explosive intermediates.[1] This necessitates stringent safety precautions.

Step-by-Step Experimental Protocol:

-

Tosylation: Dissolve (S)-3-hydroxytetrahydrofuran (1.0 eq) in dichloromethane (DCM) and cool to 0°C. Add triethylamine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

Azidation: Dissolve the crude (S)-3-tosyloxytetrahydrofuran in dimethylformamide (DMF). Add sodium azide (1.5 eq) and heat the mixture to 80-90°C for 6-8 hours.

-

Work-up: Cool the reaction mixture, pour it into water, and extract with diethyl ether. Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate carefully to yield (R)-3-azidotetrahydrofuran. Caution: Azide intermediates can be explosive; avoid high temperatures and mechanical shock.

-

Reduction: Dissolve the azide intermediate in methanol or ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Final Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain (R)-3-aminotetrahydrofuran.

Pathway B: Chiral Pool Synthesis from D-Malic Acid

This strategy utilizes a naturally occurring, enantiomerically pure starting material, D-malic acid (the enantiomer of the more common L-malic acid), to set the stereochemistry of the final product.[2][3][4] The synthesis involves the reduction of both carboxylic acid functionalities and the hydroxyl group, followed by a cyclodehydration reaction.

Caption: Workflow for chiral pool synthesis from D-Malic Acid.

Expertise & Causality: The carboxylic acid groups are first esterified (e.g., using methanol with an acid catalyst like thionyl chloride) to facilitate reduction.[3] Strong reducing agents like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride (NaBH₄) and a Lewis acid are then used to reduce the esters and the hydroxyl group to form the corresponding triol.[2] The final cyclization to form the tetrahydrofuran ring is an acid-catalyzed dehydration, typically using a strong acid like p-toluenesulfonic acid (PTSA) at elevated temperatures.[4] This yields (R)-3-hydroxytetrahydrofuran, which can then be converted to the amine as described in Pathway A.

Step-by-Step Experimental Protocol (Triol Formation & Cyclization):

-

Esterification: Suspend D-malic acid (1.0 eq) in methanol (5-10 volumes). Cool the mixture to 0°C and slowly add thionyl chloride (2.2 eq). Allow the reaction to warm to room temperature and stir for 24 hours.[3] Remove the solvent under reduced pressure to get crude dimethyl D-malate.

-

Reduction: Dissolve the crude diester in a suitable solvent like THF. In a separate flask, prepare a slurry of sodium borohydride (4-5 eq) in THF. Add the diester solution dropwise to the NaBH₄ slurry at 0°C. After the addition is complete, heat the reaction to reflux for 12-18 hours.

-

Work-up: Cool the reaction to 0°C and cautiously quench by the slow addition of 1M HCl until the pH is acidic. Filter the resulting salts and concentrate the filtrate. The crude (R)-1,2,4-butanetriol may require purification by distillation or chromatography.

-

Cyclodehydration: Heat the crude (R)-1,2,4-butanetriol with a catalytic amount of p-toluenesulfonic acid (0.05 eq) to 180-200°C, distilling the resulting (R)-3-hydroxytetrahydrofuran as it forms.[4]

-

Conversion to Amine: Convert the resulting (R)-3-hydroxytetrahydrofuran to (R)-3-aminotetrahydrofuran using the methods described in Pathway A (tosylation, azidation, reduction).

Pathway C: Via Hofmann Rearrangement

This route offers an alternative that avoids the use of azides. It starts from (R)-tetrahydrofuran-3-carboxylic acid, which is first converted to an amide and then subjected to a Hofmann rearrangement to yield the desired amine.

Caption: Workflow for synthesis via Hofmann Rearrangement.

Expertise & Causality: The carboxylic acid is first activated, often by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride. This reactive intermediate is then treated with ammonia to form the primary amide. The core of this pathway is the Hofmann rearrangement, where the amide is treated with a solution of sodium hypochlorite (or bromine) and sodium hydroxide.[1] This one-pot reaction converts the primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate which is hydrolyzed in situ.

Step-by-Step Experimental Protocol:

-

Amide Formation: Dissolve (R)-tetrahydrofuran-3-carboxylic acid (1.0 eq) in dichloromethane. Add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2-3 hours. Remove the solvent and excess thionyl chloride under reduced pressure. Dissolve the resulting crude acid chloride in DCM, cool to 0°C, and bubble ammonia gas through the solution or add aqueous ammonia and stir vigorously until the reaction is complete.

-

Work-up: Extract the product into an organic solvent, dry, and concentrate to yield (R)-tetrahydrofuran-3-carboxamide.

-

Hofmann Rearrangement: Prepare a solution of sodium hydroxide (e.g., 3 eq) and sodium hypochlorite (1.1 eq) in water and cool to 0°C. Add the (R)-tetrahydrofuran-3-carboxamide portion-wise, maintaining the temperature below 10°C.[1]

-

Reaction Progression: After the addition, slowly warm the mixture to 60-70°C and hold for 1-2 hours.[1]

-

Final Isolation: Cool the reaction to room temperature and extract the product with a suitable organic solvent like dichloromethane. Dry the organic phase over Na₂SO₄, filter, and concentrate to afford (R)-3-aminotetrahydrofuran. The product can be further purified by distillation or recrystallization from a suitable solvent.[1]

Final Step: Benzoylation of (R)-3-Aminotetrahydrofuran

With the chiral amine in hand, the final step is a standard N-acylation to form the target amide. This is typically a high-yielding and straightforward reaction.[5]

Sources

- 1. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 2. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 3. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]

- 4. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

Methodological & Application

Process Development and Scale-Up Guide: Synthesis of (R)-N-(tetrahydrofuran-3-yl)benzamide

Abstract & Scope

This Application Note details the transition of (R)-N-(tetrahydrofuran-3-yl)benzamide from medicinal chemistry (milligram scale) to process development (kilogram scale). While early discovery routes often utilize expensive coupling reagents (HATU, EDC), this guide focuses on a cost-effective, atom-efficient Acyl Chloride Method suitable for GMP manufacturing.[1] Key features include the use of 2-Methyltetrahydrofuran (2-MeTHF) as a green solvent, a robust aqueous workup to reject impurities, and a crystallization protocol to replace chromatographic purification.[1]

Route Selection & Strategy

The "MedChem" vs. "Process" Approach

In early discovery, the priority is speed.[1] Amide couplings are typically performed using carboxylic acids and uronium-based coupling agents (e.g., HATU).[1][2]

-

Drawbacks for Scale: High cost of reagents, poor atom economy (large mass of by-products), and difficulty removing urea/guanidine by-products without chromatography.[1]

The Scalable Solution: Acid Chloride Activation

For scale-up, we utilize Benzoyl Chloride .[1]

-

Advantages: Inexpensive, high atom economy, and the by-product (HCl) is easily scavenged by a base and removed via aqueous wash.[1]

-

Chiral Integrity: The stereocenter is located on the amine.[1] Under standard acylation conditions ( < 40°C, weak base), the risk of racemization at the C3 position of the THF ring is negligible.

Visualizing the Route Decision

The following diagram illustrates the logic behind selecting the acid chloride route.

Figure 1: Decision tree highlighting the process benefits of the Acid Chloride route.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be controlled:

| Parameter | Range | Rationale |

| Stoichiometry | Benzoyl Chloride: 1.05 – 1.10 eq | Slight excess ensures full conversion of the expensive chiral amine.[1] |

| Temperature | 0°C to 25°C | Controls exotherm during addition; prevents impurity formation.[1] |

| Solvent | 2-MeTHF | "Green" alternative to DCM; separates well from water; good solubility for product.[1] |

| Base | Triethylamine (TEA) | Scavenges HCl; hydrochloride salt is water-soluble.[1] |

| Water Content | < 0.1% (KF) | Prevents hydrolysis of benzoyl chloride before reaction.[1] |

Detailed Experimental Protocol

Scale: 100 g Input of Amine Salt Target Yield: >90% Purity: >99% (HPLC), >99% ee

Materials

-

(R)-3-Aminotetrahydrofuran p-toluenesulfonate: 100.0 g (0.386 mol) [Limiting Reagent][1]

-

Benzoyl Chloride: 59.6 g (0.424 mol, 1.1 eq)

-

Triethylamine (TEA): 97.6 g (0.965 mol, 2.5 eq)

-

Note: 1.0 eq to free-base the amine salt + 1.1 eq to scavenge HCl + excess.

-

-

2-Methyltetrahydrofuran (2-MeTHF): 800 mL (8 vol)[1]

-

Purified Water: 500 mL

-

1N HCl (aq): 300 mL

-

1N NaOH (aq): 300 mL

-

Heptane: 500 mL (Antisolvent)

Reaction Procedure

-

Setup: Equip a 2L jacketed reactor with an overhead stirrer, temperature probe, and addition funnel. Nitrogen inertion is recommended.[1]

-

Charging: Charge (R)-3-Aminotetrahydrofuran p-toluenesulfonate (100 g) and 2-MeTHF (600 mL) to the reactor. Agitate at 200 RPM.

-

Free-Basing: Add Triethylamine (97.6 g) in one portion. The slurry may change consistency as TEA-sulfonate forms.[1]

-

Cooling: Cool the mixture to 0–5°C .

-

Acylation: Charge Benzoyl Chloride (59.6 g) to the addition funnel. Add dropwise over 60 minutes, maintaining internal temperature < 10°C .

-

Caution: Exothermic reaction.[1]

-

-

Reaction: Warm to 20–25°C and age for 2 hours.

-

IPC (In-Process Control): Sample for HPLC. Target: < 1.0% unreacted amine.[1]

Workup (Extractive Purification)

-

Quench: Add Purified Water (300 mL) to the reactor. Stir for 15 minutes to dissolve TEA salts.

-

Phase Separation: Stop agitation. Allow layers to settle (15 min). Drain the lower aqueous layer (Waste).[1]

-

Acid Wash: Add 1N HCl (300 mL) to the organic layer.[1] Stir 15 min. Separation.

-

Purpose: Removes unreacted amine and excess TEA.[1]

-

-

Base Wash: Add 1N NaOH (300 mL) to the organic layer.[1] Stir 15 min. Separation.

-

Purpose: Hydrolyzes excess Benzoyl Chloride to Benzoate and washes it away.[1]

-

-

Brine Wash: Add 10% NaCl (200 mL).[1] Stir 15 min. Separation.

-

Concentration: Distill the organic layer under reduced pressure (45°C bath) to approx. 3 volumes (~300 mL).

Crystallization[1]

-

Solvent Swap: If necessary, chase with fresh 2-MeTHF to ensure low water content.[1]

-

Antisolvent Addition: Heat the residue to 50°C . Slowly add Heptane (400 mL) over 30 minutes.

-

Nucleation: Cool to 40°C and seed with authentic product (0.1 wt%) if available. Hold for 30 mins.

-

Cooling Ramp: Cool to 0°C over 2 hours.

-

Filtration: Filter the white solid. Wash the cake with cold 1:2 2-MeTHF/Heptane (100 mL).

-

Drying: Dry in a vacuum oven at 45°C with nitrogen bleed for 12 hours.

Process Workflow Diagram

Figure 2: Step-by-step unit operations for the synthesis.[1]

Analytical Controls & Troubleshooting

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1]

-

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1] Gradient 10-90% B over 15 min.[1]

-

Detection: UV @ 230 nm (Amide absorption).[1]

Chiral HPLC (Enantiomeric Excess)

-

Column: Chiralpak AD-H or IA.

-

Mobile Phase: Hexane/IPA (90:10).[1]

-

Significance: Ensure no racemization occurred. Expect >99% ee.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Benzoyl Chloride | Ensure 2-MeTHF is dry (KF < 0.1%) before addition. Increase acid chloride equivalents. |

| High Impurity (Amine) | Incomplete Reaction | Check pH > 9 during reaction (add more TEA). Extend reaction time. |

| High Impurity (Benzoic Acid) | Poor Base Wash | Ensure pH > 10 during the NaOH wash step to fully deprotonate benzoic acid.[1] |

| Oiling out during Cryst. | Added Heptane too fast | Re-heat to dissolve, then add Heptane slower. Seed at the cloud point.[1] |

Safety & Handling (HSE)

-

Benzoyl Chloride: Highly corrosive and a lachrymator.[1] Handle only in a fume hood. In case of spill, neutralize with sodium carbonate.[1]

-

Sensitization: Benzamides can be sensitizers.[1] Avoid skin contact.[1][3][4]

-

Exotherm: The reaction with amine is exothermic.[1][] On a large scale, failure to control addition rate can lead to thermal runaway.[1] Always have cooling capacity active before starting addition.[1]

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1][2] [Link]

-

Pace, V., et al. (2014).[1] 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1] ChemSusChem, 7(11), 3043-3060.[1] [Link]

-

Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] (Context on amide solubility and properties). [Link]

-

Carey, J. S., et al. (2006).[1][6][7] Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules. Organic & Biomolecular Chemistry, 4, 2337-2347.[1][6] [Link]

Sources

Mastering the Crystalline Form: Application Notes and Protocols for (R)-N-(tetrahydrofuran-3-yl)benzamide

In the landscape of pharmaceutical development, the precise control of a molecule's solid-state properties is not merely a matter of academic interest but a critical determinant of a drug's ultimate success. The crystalline form of an active pharmaceutical ingredient (API) governs a cascade of crucial parameters, including solubility, dissolution rate, bioavailability, stability, and manufacturability. For a chiral molecule such as (R)-N-(tetrahydrofuran-3-yl)benzamide, a compound of interest in contemporary drug discovery, achieving a specific, stable, and pure crystalline form is paramount.

This comprehensive guide, born from extensive experience in solid-state chemistry and crystallization process development, provides researchers, scientists, and drug development professionals with a detailed exploration of crystallization techniques tailored for this compound. We will delve into the foundational principles of crystallization, offer robust, step-by-step protocols for various techniques, and outline the essential analytical methods for comprehensive characterization of the resulting crystalline material. The causality behind each experimental choice is elucidated to empower the user not just to follow a protocol, but to understand and troubleshoot the intricate process of crystallization.

The Foundation: Understanding the Physicochemical Landscape

Before embarking on any crystallization endeavor, a thorough understanding of the molecule's intrinsic properties is indispensable. This compound, with a molecular weight of 191.23 g/mol , possesses a unique combination of a rigid benzamide group and a flexible, chiral tetrahydrofuran moiety.[1] This structure imparts a moderate polarity and the potential for hydrogen bonding via the amide functionality, which are key considerations for solvent selection.

While specific solubility data for this compound is not extensively published, we can extrapolate from the behavior of its parent compound, benzamide, to inform our initial solvent screening. Benzamide exhibits a range of solubilities in common organic solvents, with higher solubility in polar solvents like methanol and acetone, and lower solubility in nonpolar solvents.[2][3][4] This suggests that a similar trend can be expected for our target molecule, forming the basis of our strategic approach to crystallization.

Furthermore, the phenomenon of polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented characteristic of benzamide and its derivatives.[5] Different polymorphs can exhibit distinct physical properties, making a thorough polymorph screen an essential component of the development process to identify the most stable and desirable form.[6][7]

Strategic Crystallization: A Decision-Making Framework

The selection of an appropriate crystallization technique is a critical decision that depends on the solute's properties and the desired outcome. The following diagram illustrates a logical workflow for choosing a suitable method for this compound.

Caption: A workflow outlining the key analytical techniques for solid-state characterization.

Key Analytical Techniques:

-

X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying the crystalline form of a material. Each crystalline solid has a unique diffraction pattern, which can be used to distinguish between different polymorphs.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any phase transitions that may occur upon heating.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying the presence of solvates or hydrates by detecting weight loss at specific temperatures.

-

Microscopy: Techniques such as Scanning Electron Microscopy (SEM) provide high-resolution images of the crystals, revealing their morphology (shape) and size distribution.

-

Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide information about the molecular conformation and hydrogen bonding within the crystal lattice, which can differ between polymorphs.

Data Summary: Hypothetical Solubility Profile

Due to the absence of published experimental data for this compound, the following table presents a hypothetical solubility profile based on the known behavior of benzamide. [2][3][4]This table should be used as a conceptual guide for initial solvent screening, and the actual solubility should be determined experimentally.

| Solvent | Polarity Index | Predicted Solubility at 25°C | Predicted Solubility at 60°C | Suitability for Crystallization Technique |

| Methanol | 6.6 | High | Very High | Antisolvent Crystallization (Good Solvent) |

| Ethanol | 5.2 | Moderate | High | Cooling Crystallization |

| Isopropanol | 4.3 | Moderate | High | Cooling Crystallization |

| Acetone | 5.1 | High | Very High | Antisolvent Crystallization (Good Solvent) |

| Ethyl Acetate | 4.4 | Moderate | High | Cooling Crystallization, Vapor Diffusion (Good Solvent) |

| Dichloromethane | 3.4 | Moderate | High | Vapor Diffusion (Good Solvent) |

| Toluene | 2.4 | Low | Moderate | Cooling Crystallization |

| Heptane | 0.0 | Very Low | Low | Antisolvent Crystallization (Antisolvent) |

| Water | 9.0 | Low | Moderate | Antisolvent Crystallization (Antisolvent) |

Table 1: Hypothetical Solubility Profile and Technique Suitability for this compound. This table is for illustrative purposes only and experimental verification is required.

Conclusion

The crystallization of this compound is a critical step in its development as a potential pharmaceutical agent. While specific data for this molecule is limited, a systematic approach based on the principles of solid-state chemistry and informed by the behavior of analogous compounds can lead to the successful development of robust crystallization processes. The protocols and analytical workflows presented in this guide provide a solid foundation for researchers to control the crystalline form of this important chiral molecule, thereby ensuring its quality, efficacy, and manufacturability. The key to success lies in meticulous experimental work, careful observation, and a deep understanding of the interplay between the molecule, the solvent, and the crystallization conditions.

References

-

Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

-

Pearson, W. H., Urban, J. J., MacArthur, A. H. R., Lin, S., & Cabrera, D. W. L. (2022). An energetic study of differences in crystallization of N-(furan-3-yl)benzamide and N-(thiophen-3-yl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 297–305. [Link]

-

Li, M., Wang, X., Hao, H., Wang, R., & Li, R. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data, 68(4), 843–856. [Link]

-

Lee, E. H. (2014). A practical guide to pharmaceutical polymorph screening & selection. Asian Journal of Pharmaceutical Sciences, 9(4), 163-175. [Link]

- Myerson, A. S. (Ed.). (2002).

-

Chadwick, K., & Davey, R. (Eds.). (2023). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]

-

Ouyang, J., Zhou, L., Zhang, C., & Wang, X. (2017). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. The Journal of Chemical Thermodynamics, 111, 223-230. [Link]

-

Reyes, C. E., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. ACS Catalysis, 11(15), 9634-9641. [Link]

-

S. G. D'yakonov, et al. (2021). Green Solvents for the Formation of Amide Linkage. Russian Journal of General Chemistry, 91(11), 2267-2276. [Link]

-

Black, S. N., & Williams, H. D. (2019). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development, 23(10), 2191-2199. [Link]

-

Jiang, S., et al. (2022). Recent progress in antisolvent crystallization. CrystEngComm, 24(29), 5177-5197. [Link]

-

Wang, Z., et al. (2023). Enantioselective Synthesis of Chiral Amides by Phosphoric Acid-Catalyzed Asymmetric Wolff Rearrangement. ChemRxiv. [Link]

- CN105218490B - Preparation method of (R)

-

Stahly, G. P. (2009). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography reviews, 15(3), 173-204. [Link]

-

Hampton Research. (n.d.). Optimization. [Link]

-

Cruz-Cabeza, A. J., & Bernstein, J. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature communications, 12(1), 1-8. [Link]

-

Coles, S. J., & Tovee, C. A. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1017-1027. [Link]

-

MDPI. (n.d.). Special Issue: Anti-Solvent Crystallization. [Link]

-

Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

-

Nagy, Z. K., & Braatz, R. D. (2012). Optimization of batch cooling crystallization. In Advanced control of crystallization (pp. 255-296). Springer, Berlin, Heidelberg. [Link]

-

Wikipedia. (n.d.). Tetrahydrofuran. [Link]

-

Price, S. L. (2010). Polymorph screening in pharmaceutical development. Pharmaceutical Technology Europe, 22(8), 26-30. [Link]

-

Mettler Toledo. (n.d.). Batch Crystallization Optimization and Process Design. [Link]

-

Li, Z., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 15(1), 1-10. [Link]

-

University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. [Link]

-

Umeda, T., et al. (2010). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. Chemical and Pharmaceutical Bulletin, 58(7), 933-937. [Link]

- WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google P

-

Wikipedia. (n.d.). Benzamide. [Link]

-

RM@Schools. (n.d.). Antisolvent Crystallization. [Link]

-

Li, S., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology, 14, 1195651. [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]

-

PubChem. (n.d.). Tetrahydrofuran. [Link]

-

Reddit. (2018). Why does benzamide have a lower melting point than benzoin?. [Link]

Sources

- 1. CAS 1245648-08-1 | this compound - Synblock [synblock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 5. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Application Note: A Multi-faceted Approach to the Purity Determination of (R)-N-(tetrahydrofuran-3-yl)benzamide

Abstract

This comprehensive guide outlines a robust analytical framework for the determination of chemical and enantiomeric purity of (R)-N-(tetrahydrofuran-3-yl)benzamide, a chiral synthetic intermediate of significant interest in pharmaceutical development. Addressing the critical need for accurate purity assessment, this document details validated methodologies employing High-Performance Liquid Chromatography (HPLC) for impurity profiling and chiral HPLC for the precise quantification of enantiomeric excess. Further characterization is achieved through orthogonal techniques including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols described herein are designed to be self-validating, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility.[1][2][3] This application note is intended for researchers, analytical scientists, and drug development professionals requiring a thorough and reliable strategy for the quality control of this and structurally related chiral compounds.

Introduction: The Imperative of Purity in Chiral Molecules

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. In pharmaceutical applications, it is often the case that one enantiomer exhibits the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[4] Consequently, the ability to selectively synthesize and analytically confirm the enantiomeric purity of the desired (R)-enantiomer is paramount. Beyond enantiomeric purity, the chemical purity must also be rigorously established to identify and quantify any process-related impurities or degradation products that could impact the safety and efficacy of a final drug product.[5][6]

This guide provides a multi-pronged analytical strategy, emphasizing the synergistic use of chromatographic and spectroscopic techniques to build a complete purity profile of this compound.

Analytical Strategy Overview

A comprehensive purity assessment of this compound necessitates a two-tiered approach: the determination of chemical purity (related substances) and the determination of enantiomeric purity.

-

Chemical Purity: This is primarily assessed using a robust reversed-phase HPLC method with UV detection. This technique is adept at separating the target molecule from potential impurities arising from the synthesis, such as unreacted starting materials or byproducts.[7][8]

-

Enantiomeric Purity: The quantification of the undesired (S)-enantiomer is achieved through chiral HPLC. The selection of an appropriate chiral stationary phase (CSP) is the most critical aspect of this analysis, as it facilitates the differential interaction required for enantioseparation.[9][10][11]

Orthogonal methods such as LC-MS for impurity identification and NMR for structural confirmation and quantification provide supplementary and confirmatory data.

Caption: Overall analytical workflow for purity determination.

Potential Impurities

An effective purity method is designed to separate the active pharmaceutical ingredient (API) from any potential impurities. For this compound, likely impurities stem from its synthesis, which typically involves the acylation of (R)-3-aminotetrahydrofuran with benzoyl chloride or a related benzoic acid derivative.[8][12]

Table 1: Potential Process-Related Impurities

| Impurity Name | Potential Source |

| Benzoic Acid | Unreacted starting material or hydrolysis of benzoyl chloride. |

| (R)-3-aminotetrahydrofuran | Unreacted starting material.[13] |

| N,N-dibenzoylamine derivatives | Over-acylation of the amine if excess benzoyl chloride is used.[8] |

| (S)-N-(tetrahydrofuran-3-yl)benzamide | Presence of the (S)-enantiomer in the starting amine. |

Detailed Protocols and Methodologies

Chemical Purity by Reversed-Phase HPLC

Principle: This method separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. This is a standard and robust method for impurity profiling in pharmaceutical analysis.[7][14]

Instrumentation and Consumables:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

-

C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

HPLC-grade acetonitrile and water.

-

Formic acid or trifluoroacetic acid.

Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (the diluent). The final concentration will be approximately 1 mg/mL.

-

-

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm (or as determined by UV scan) |

| Injection Volume | 5 µL |

| Gradient Program | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 20.1 | 90 | 10 |

| 25.0 | 90 | 10 |

-

Data Analysis:

Enantiomeric Purity by Chiral HPLC

Principle: Chiral chromatography is the cornerstone for determining enantiomeric excess.[11][16] It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely used and effective for a broad range of chiral compounds, including amides.[10][17]

Instrumentation and Consumables:

-

HPLC system as described in 4.1.

-

Chiral column, e.g., a polysaccharide-based CSP such as cellulose tris(3,5-dimethylphenylcarbamate).

-

HPLC-grade n-Hexane, isopropanol (IPA), and ethanol.

Protocol:

-

Mobile Phase Preparation:

-

Prepare an isocratic mobile phase of n-Hexane and Isopropanol (e.g., 90:10 v/v). The optimal ratio may require scouting.

-

-

Sample Preparation:

-

Prepare a sample solution of approximately 0.5 mg/mL in the mobile phase.

-

-

Chromatographic Conditions:

| Parameter | Value |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Run Time | Sufficient to allow elution of both enantiomers (e.g., 20 minutes). |

-

Data Analysis:

-

Identify the peaks corresponding to the (R) and (S) enantiomers. The major peak will be the (R)-enantiomer.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

-

The method must be validated for specificity and precision, and the limit of quantification for the (S)-enantiomer should be established.[18]

-

Caption: Decision workflow for chiral method development.

Orthogonal and Confirmatory Methods

LC-MS for Impurity Identification

For any unknown impurities detected in the HPLC-UV analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for structural elucidation.[8] By coupling the HPLC separation with a mass spectrometer, precise mass information can be obtained for each impurity, allowing for the determination of its elemental composition and aiding in its identification.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for the structural confirmation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming its identity and structure.[19] Furthermore, quantitative NMR (qNMR) can be employed as a primary method for determining the absolute purity (assay) of the material without the need for a specific reference standard of the same compound.

Conclusion

The analytical methods detailed in this application note provide a comprehensive and robust framework for the complete purity assessment of this compound. The strategic combination of high-resolution chromatographic techniques for separation and quantification, along with spectroscopic methods for structural confirmation, ensures the highest level of confidence in the quality of the material. Adherence to ICH validation principles is critical to guarantee that these methods are suitable for their intended purpose in a regulated drug development environment.[1][2][20]

References

-